molecular formula C13H11N7O3S B2648511 ethyl 2-(6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamido)thiazole-4-carboxylate CAS No. 1448074-97-2

ethyl 2-(6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamido)thiazole-4-carboxylate

Cat. No. B2648511
CAS RN: 1448074-97-2
M. Wt: 345.34
InChI Key: DRMFBSMZDCXMIO-UHFFFAOYSA-N
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Description

“Ethyl 2-(6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamido)thiazole-4-carboxylate” is a compound that contains a 1,2,4-triazole ring, which is a type of heterocyclic compound . Heterocyclic compounds containing nitrogen atoms, especially those with three nitrogen atoms like the 1,2,4-triazole ring, are important active pharmaceutical scaffolds . They can form hydrogen bonds with different targets, leading to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .


Synthesis Analysis

The synthesis of triazole derivatives has been studied extensively . Various methods have been developed to synthesize triazole derivatives, including chemical and enzymatic methods . Chemical methods involve the formation of cyclic structures by the reaction of alkyl halides with azides .


Chemical Reactions Analysis

The chemical reactions involving 1,2,4-triazole derivatives have been studied extensively . These compounds have shown promising cytotoxic activity against certain cell lines . For example, compounds bearing 2,4-diflouro group at the phenyl moiety demonstrated adequate cytotoxic effect .

Scientific Research Applications

Anticancer Agents

The compound is a derivative of 1,2,4-triazole, which has been reported to show promising anticancer activity . The cytotoxic activities of the synthesized compounds were evaluated against three human cancer cell lines including MCF-7, Hela and A549 using MTT assay . Compounds showed a promising cytotoxic activity lower than 12 μM against Hela cell line .

Selectivity Against Cancer Cell Lines

Most of the synthesized compounds have proper selectivity against cancer cell lines . This means they can potentially be used to target cancer cells while leaving normal cells unaffected, which is a key goal in cancer treatment .

Apoptosis Induction

Some derivatives of the compound have been found to induce apoptosis in BT-474 cells . Apoptosis, or programmed cell death, is a mechanism that can be triggered to kill cancer cells .

Inhibition of Colony Formation

The compound has been found to inhibit colony formation in BT-474 cells in a concentration-dependent manner . This could potentially slow down or stop the growth of cancer cells .

Coordination Chemistry

The compound contains a btp [2,6-bis(1,2,3-triazol-4-yl)pyridine] binding motif . This motif has been found to have a wide range of applications in coordination chemistry .

Use in Catalysis

The btp binding motif in the compound can potentially be used in catalysis . Catalysts are substances that speed up chemical reactions, and are widely used in various fields of science and industry .

Enzyme Inhibition

The compound can potentially be used as an enzyme inhibitor . Enzyme inhibitors are molecules that bind to enzymes and decrease their activity .

Photochemistry Applications

The btp binding motif in the compound can potentially be used in photochemistry , which is the study of the chemical effects of light .

properties

IUPAC Name

ethyl 2-[[6-(1,2,4-triazol-1-yl)pyridazine-3-carbonyl]amino]-1,3-thiazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N7O3S/c1-2-23-12(22)9-5-24-13(16-9)17-11(21)8-3-4-10(19-18-8)20-7-14-6-15-20/h3-7H,2H2,1H3,(H,16,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRMFBSMZDCXMIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CSC(=N1)NC(=O)C2=NN=C(C=C2)N3C=NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N7O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 2-(6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamido)thiazole-4-carboxylate

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